Technical Guide: Synthesis and Characterization of 3-Bromo-1-(triisopropylsilyl)-1-propyne
Technical Guide: Synthesis and Characterization of 3-Bromo-1-(triisopropylsilyl)-1-propyne
The following technical guide details the synthesis, characterization, and handling of 3-Bromo-1-(triisopropylsilyl)-1-propyne (CAS: 104465-98-7), a critical building block for introducing sterically demanding, protected alkyne motifs into complex organic architectures.
Executive Summary
3-Bromo-1-(triisopropylsilyl)-1-propyne (TIPS-propargyl bromide) is a versatile electrophile used extensively in alkylation reactions, transition-metal catalyzed cross-couplings (e.g., Negishi, Sonogashira), and the synthesis of enynes.[1] Unlike its trimethylsilyl (TMS) analogue, the triisopropylsilyl (TIPS) group provides superior steric shielding and stability against inadvertent desilylation under basic or nucleophilic conditions. This guide outlines a robust, scalable two-step synthesis designed to minimize the formation of allenyl byproducts, ensuring high purity for downstream applications in drug development and total synthesis.
Strategic Synthesis Architecture
The synthesis of TIPS-propargyl bromide is most reliably achieved through a C-selective silylation of propargyl alcohol followed by a bromination of the resulting primary alcohol. While direct silylation of propargyl bromide is possible, it often suffers from lower regioselectivity (allenyl formation) and safety risks associated with handling the volatile and shock-sensitive propargyl bromide starting material.
Reaction Pathway Logic
-
Step 1: Dianion Generation & Selective C-Silylation: Propargyl alcohol is treated with two equivalents of a strong base (n-BuLi or EtMgBr). The first equivalent deprotonates the hydroxyl group (alkoxide formation), and the second deprotonates the terminal alkyne (acetylide formation). Subsequent addition of TIPS-chloride silylates the carbon center. Acidic workup hydrolyzes any transient O-silyl ethers, yielding 3-(triisopropylsilyl)prop-2-yn-1-ol .
-
Step 2: Appel Bromination: The hindered TIPS-propargyl alcohol is converted to the bromide using Triphenylphosphine (
) and Carbon Tetrabromide ( ). This method is preferred over due to the steric bulk of the TIPS group and the mild, neutral conditions that prevent acid-catalyzed rearrangement to allenyl bromides.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Triisopropylsilyl)prop-2-yn-1-ol
This step establishes the carbon framework and installs the bulky protecting group.
Reagents:
-
Propargyl alcohol (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.05 equiv)
-
Tetrahydrofuran (THF), anhydrous[2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Charge with anhydrous THF (0.5 M concentration relative to substrate).
-
Deprotonation: Cool the solvent to -78°C . Add propargyl alcohol (1.0 equiv).[3] Dropwise add n-BuLi (2.2 equiv) over 45 minutes. The first equivalent forms the lithium alkoxide; the second forms the lithium acetylide.
-
Equilibration: Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete dianion formation. The solution typically turns a viscous grey/yellow.
-
Silylation: Re-cool to -78°C . Add TIPS-Cl (1.05 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) overnight.
-
Workup: Quench carefully with saturated aqueous
. Extract with Diethyl Ether ( ) (3x). Wash combined organics with brine, dry over , and concentrate-
Note: The acidic quench hydrolyzes any O-silyl ether formed, leaving only the C-silyl product.
-
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.[4]
Step 2: Bromination to 3-Bromo-1-(triisopropylsilyl)-1-propyne
The conversion of the alcohol to the bromide is performed under neutral conditions to prevent migration of the double bond (allene formation).
Reagents:
-
3-(Triisopropylsilyl)prop-2-yn-1-ol (from Step 1)
-
Carbon Tetrabromide (
) (1.1 equiv) -
Triphenylphosphine (
) (1.1 equiv) -
Dichloromethane (DCM), anhydrous[5]
Protocol:
-
Setup: Charge a flask with 3-(triisopropylsilyl)prop-2-yn-1-ol (1.0 equiv) and
(1.1 equiv) in anhydrous DCM (0.3 M). Cool to 0°C . -
Addition: Dissolve
(1.1 equiv) in minimal DCM and add dropwise to the reaction mixture.-
Observation: The solution may turn yellow/orange and then precipitate triphenylphosphine oxide (
) as a white solid.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (Hexanes). The product is less polar than the alcohol (
in Hexanes). -
Workup: Add Hexanes to the reaction mixture to precipitate more
. Filter the suspension through a pad of Celite/Silica. -
Purification: Concentrate the filtrate and purify via rapid silica gel chromatography (100% Hexanes).
-
Critical: Do not distill to dryness at high heat; propargylic bromides can be thermally unstable.
-
Yield Target: 80-90%
-
Characterization & Validation
The identity of the product must be confirmed using
Spectroscopic Data
Compound: 3-Bromo-1-(triisopropylsilyl)-1-propyne Physical State: Colorless to pale yellow oil.
| Technique | Parameter | Observed Values | Assignment |
| Solvent | |||
| 3.94 (s, 2H) | |||
| 1.06 - 1.08 (m, 21H) | |||
| 104.5 | |||
| 88.2 | |||
| 18.6 | |||
| 15.2 | |||
| 11.2 |
Note: Chemical shifts may vary slightly (
Purity Assessment[4]
-
TLC: Silica gel, 100% Hexanes. Stain with
(alkyne oxidation) or Anisaldehyde. -
Impurity Check: Look for signals around
5.0-6.0 ppm in H NMR, which would indicate allenyl bromide formation (a common byproduct if reaction temperature is uncontrolled).
Critical Handling & Safety
Stability Profile
-
Thermal Stability: Like most propargylic halides, this compound is potentially shock-sensitive and thermally unstable. Store at 2–8°C . Avoid distillation at atmospheric pressure.
-
Chemical Stability: The TIPS group is robust, but the C-Br bond is highly electrophilic. It reacts rapidly with moisture and nucleophiles. Store under an inert atmosphere (Argon/Nitrogen).
Safety Hazards[3][6]
-
Lachrymator: Propargyl bromide derivatives are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.
-
Skin/Eye Contact: Corrosive and toxic. Wear double nitrile gloves and chemical splash goggles.
References
-
Preparation of TIPS-Propargyl Alcohol: Jones, T. K., & Denmark, S. E. (1986). Stereospecific Reduction of Propargyl Alcohols: (E)-3-Trimethylsilyl-2-propen-1-ol.[6] Organic Syntheses, 64, 182.[6] (Adapted for TIPS variant). [Link]
-
Appel Reaction Mechanism & Protocol: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. [Link]
-
Characterization Data (1H NMR Confirmation): Smith, S. W. (2009).[7] Progress in Nucleophilic Catalysis and Development of Nickel-Catalyzed Cross-Couplings of Propargylic Halides. Ph.D. Thesis, Massachusetts Institute of Technology. (Page 136, Compound 104465-98-7). [Link]
-
Alternative Synthesis (Direct Silylation): Hwang, S., Kang, H. R., & Kim, S. (2018). Synthesis of Polyynes by In Situ Desilylative Bromination and Palladium-Catalyzed Coupling. Organic Syntheses, 95, 342-356. (Describes TIPS-propargyl bromide usage and synthesis context). [Link]
Sources
- 1. 3-BROMO-1-(TRIISOPROPYLSILYL)-1-PROPYNE | CAS#:104465-98-7 | Chemsrc [chemsrc.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 2-Propyn-1-ol, 3-(trimethylsilyl)- | C6H12OSi | CID 78930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]
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